Ethyl 4-(2-(2-benzamidothiazol-4-yl)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-(2-benzamidothiazol-4-yl)acetamido)benzoate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-(2-benzamidothiazol-4-yl)acetamido)benzoate typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be achieved by reacting 2-aminothiazole with benzoyl chloride to form 2-benzamidothiazole. This intermediate is then reacted with ethyl 4-aminobenzoate in the presence of acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(2-benzamidothiazol-4-yl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the benzamide group.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
Ethyl 4-(2-(2-benzamidothiazol-4-yl)acetamido)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 4-(2-(2-benzamidothiazol-4-yl)acetamido)benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antibacterial, antifungal, or antitumor effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid: Known for its antifungal activity.
4-methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters: Exhibits potent antioxidant activity.
Properties
Molecular Formula |
C21H19N3O4S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
ethyl 4-[[2-(2-benzamido-1,3-thiazol-4-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C21H19N3O4S/c1-2-28-20(27)15-8-10-16(11-9-15)22-18(25)12-17-13-29-21(23-17)24-19(26)14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3,(H,22,25)(H,23,24,26) |
InChI Key |
DFPICOOKDTYLEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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